

Early Research Findings on Achminaca (Adamantyl-CHMINACA): A Technical Guide

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Compound of Interest

Compound Name:	Achminaca
Cat. No.:	B2672532

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the early research findings on **Achminaca**, a synthetic cannabinoid of the indazole-3-carboxamide class. Also known as Adamantyl-CHMINACA, this compound is an analog of other potent synthetic cannabinoids, such as AB-CHMINACA. Due to the limited availability of public pharmacological data on **Achminaca**, this guide also incorporates findings from the closely related and well-studied compound AB-CHMINACA to provide a more complete understanding of the potential effects and mechanism of action. This document covers the analytical characterization, pharmacological properties, and metabolic pathways of these compounds, presenting data in structured tables and detailed experimental protocols. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Achminaca, with the IUPAC name N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide, is a synthetic cannabinoid receptor agonist (SCRA). It belongs to a class of compounds that have been identified as new psychoactive substances (NPS). These substances are designed to mimic the effects of Δ^9 -tetrahydrocannabinol (Δ^9 -THC), the primary psychoactive component of cannabis. SCRAs, including **Achminaca** and its analogs, typically exhibit high affinity for the cannabinoid receptors CB1 and CB2.

This guide focuses on the initial research findings to provide a foundational understanding for researchers and drug development professionals.

Quantitative Data Presentation

The following tables summarize the available quantitative data for **Achminaca** (Adamantyl-CHMINACA) and the related compound AB-CHMINACA for comparative purposes.

Table 1: Physicochemical and Analytical Data of **Achminaca** (Adamantyl-CHMINACA)

Parameter	Value	Reference
IUPAC Name	N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide	[1] [2]
Synonyms	Adamantyl-CHMINACA, SGT-37	
CAS Number	1400742-33-7	[3]
Molecular Formula	C ₂₅ H ₃₃ N ₃ O	[1] [3]
Molecular Weight	392.27011 Da ([M+H] ⁺)	[1] [2]

Table 2: Pharmacological Data of AB-CHMINACA

Parameter	Value	Receptor	Notes	Reference
Binding Affinity (Ki)	0.78 nM	CB1	Potent agonist	[4] [5]
Binding Affinity (Ki)	0.45 nM	CB2	Potent agonist	[4] [5]
In Vivo Potency	16x more potent than Δ ⁹ -THC	-	In rat discrimination studies	[4]

Experimental Protocols

This section details the methodologies for key experiments cited in the research of **Achminaca** and related synthetic cannabinoids.

Analytical Characterization of Achminaca (Adamantyl-CHMINACA)

The structural elucidation and identification of **Achminaca** have been performed using a combination of chromatographic and spectroscopic techniques.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GC/MS QP2010).
 - Sample Preparation: The compound is dissolved in a suitable solvent like methanol.
 - GC Conditions: The oven temperature is programmed with an initial hold, followed by a ramp to a final temperature (e.g., starting at 150°C, ramping at 7°C/min to 315°C, and holding for 20 min).
 - MS Conditions: Electron ionization (EI) at 70 eV. The mass spectra are measured in a scan range of, for example, 35-400 amu. The ion source temperature is maintained at approximately 220°C.
 - Data Analysis: The retention index and the resulting mass spectrum are compared with reference data for identification.[\[2\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS):
 - Instrumentation: A liquid chromatograph coupled to a high-resolution mass spectrometer.
 - Mobile Phase: A mixture of acetonitrile and water is commonly used.
 - MS Conditions: Electrospray ionization (ESI) in positive ion mode.

- Data Analysis: The accurate mass measurement of the protonated molecule $[M+H]^+$ is used to determine the elemental composition.[1][2]

Cannabinoid Receptor Binding Assay (for AB-CHMINACA)

- Objective: To determine the binding affinity (K_i) of the compound for CB1 and CB2 receptors.
- Methodology: Competitive radioligand binding assays are performed.
 - Membrane Preparation: Membranes from cells expressing human CB1 or CB2 receptors are used.
 - Radioligand: A radiolabeled cannabinoid agonist with high affinity, such as $[^3H]CP-55,940$, is used.
 - Procedure: The cell membranes are incubated with the radioligand and varying concentrations of the test compound (e.g., AB-CHMINACA).
 - Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.
 - Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

In Vitro Metabolism Studies (for AB-CHMINACA)

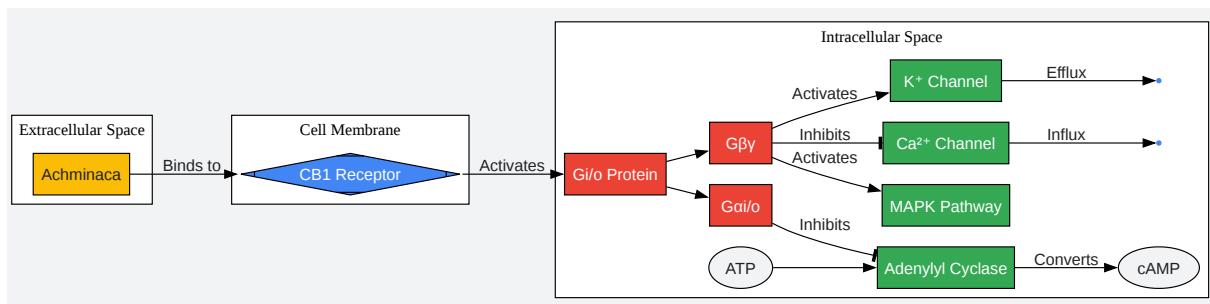
- Objective: To identify the major metabolites of the compound.
- Methodology:
 - Incubation: The parent compound is incubated with human liver microsomes or hepatocytes.
 - Analysis: The incubates are analyzed by liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS).

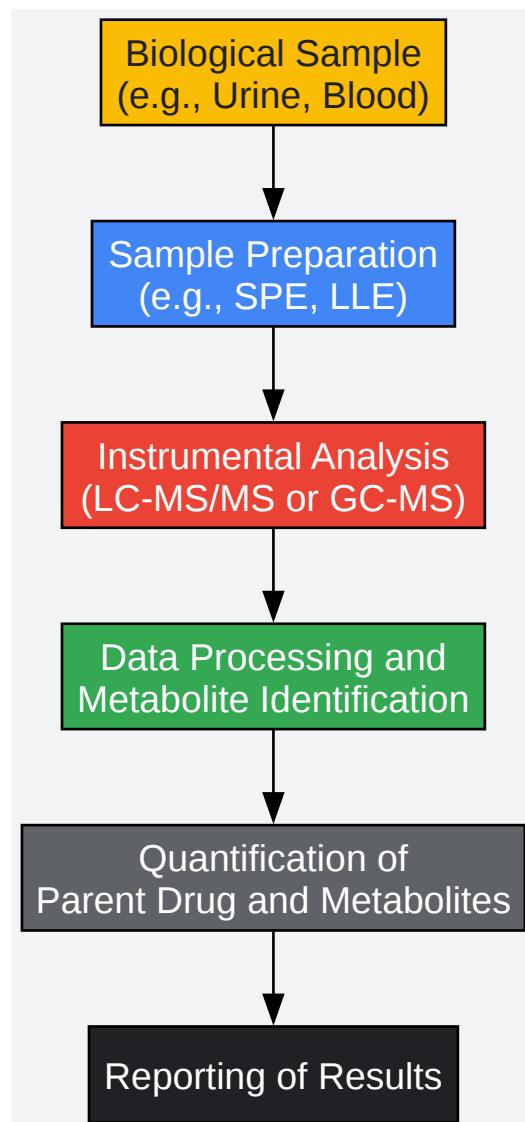
- Metabolite Identification: The metabolites are identified based on their accurate mass, retention time, and fragmentation patterns.

Mandatory Visualizations

Signaling Pathway

The binding of a synthetic cannabinoid agonist, such as **Achminaca**, to the CB1 receptor initiates a cascade of intracellular signaling events.





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